![molecular formula C15H19N3O3S B11676730 N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11676730.png)
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a dimethoxyphenyl group and a dimethylpropanamide moiety
Preparation Methods
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under reflux conditions .
-
Introduction of the Dimethoxyphenyl Group: : The dimethoxyphenyl group can be introduced by reacting the thiadiazole intermediate with a suitable aryl halide, such as 3,4-dimethoxyphenyl bromide, in the presence of a base, such as potassium carbonate (K2CO3), and a palladium catalyst, such as palladium on carbon (Pd/C), under Suzuki-Miyaura coupling conditions .
-
Attachment of the Dimethylpropanamide Moiety: : The final step involves the acylation of the thiadiazole intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine (TEA), to form the desired compound .
Chemical Reactions Analysis
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents, such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), to form corresponding sulfoxides or sulfones .
-
Reduction: : Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to form the corresponding amines or alcohols .
-
Substitution: : The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives .
Scientific Research Applications
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry .
-
Biology: : The compound exhibits antimicrobial and antiproliferative activities, making it a potential candidate for the development of new antibiotics and anticancer agents .
-
Medicine: : The compound has shown promise as a therapeutic agent for the treatment of various diseases, including bacterial infections and cancer .
-
Industry: : The compound is used in the development of new materials with unique properties, such as improved thermal stability and conductivity .
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound targets enzymes and receptors involved in key biological processes, such as DNA replication, protein synthesis, and cell signaling .
-
Pathways Involved: : The compound modulates various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune response .
Comparison with Similar Compounds
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
-
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide: : This compound has a similar structure but with a different alkyl group attached to the thiadiazole ring .
-
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide: : This compound also has a similar structure but with an ethyl group instead of a dimethyl group.
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: : This compound contains a triazole ring instead of a thiadiazole ring and exhibits different biological activities .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H19N3O3S/c1-15(2,3)13(19)16-14-18-17-12(22-14)9-6-7-10(20-4)11(8-9)21-5/h6-8H,1-5H3,(H,16,18,19) |
InChI Key |
QZYHJKMGPQGAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.